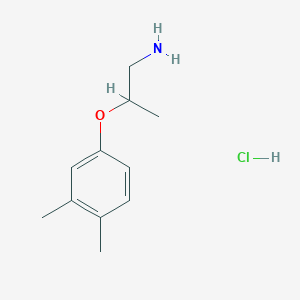

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride

Description

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride is a synthetic amine derivative characterized by a propanamine backbone substituted with a 3,4-dimethylphenoxy group. The dimethylphenoxy group confers lipophilicity, which may influence bioavailability and central nervous system (CNS) penetration compared to hydroxylated analogs like dopamine .

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-4-5-11(6-9(8)2)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISKNLLZJKSWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with ammonia or an amine to produce 2-(3,4-dimethylphenoxy)-1-propanamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine in this compound participates in typical nucleophilic reactions, often requiring deprotonation (e.g., via NaOH) for activation.

Example :

Treatment with acetyl chloride in ethyl acetate at 0–25°C forms the acetamide derivative, analogous to mexiletine derivatization .

Phenolic Ether Reactions

The 3,4-dimethylphenoxy group undergoes electrophilic aromatic substitution (EAS), though steric hindrance from methyl groups may limit reactivity.

Note : *Methyl groups at 3,4-positions may direct EAS to less hindered positions. Experimental validation is limited for this specific isomer.

Ether Cleavage

The phenolic ether bond is stable under mild conditions but cleaves under strong acids or reducing agents.

| Reaction Type | Reagents/Conditions | Product | Source Analogs |

|---|---|---|---|

| Acidic Cleavage | HBr (48%), reflux | 3,4-Dimethylphenol and propanamine | , |

| Reductive Cleavage | LiAlH₄, THF | Phenol and propane-1,2-diamine |

Oxidation and Reduction

The amine and ether groups influence redox behavior.

| Reaction Type | Reagents/Conditions | Product | Source Analogs |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂O, heat | Nitro compound or imine | , |

| Ether Oxidation | Ozone, then Zn/H₂O | Cleavage to carboxylic acid derivatives |

Example :

Oxidation with KMnO₄ under acidic conditions converts the amine to a nitro group, observed in mexiletine derivatives .

Chiral Resolution

If the compound is chiral (unconfirmed in literature), resolution via diastereomeric salt formation is feasible.

| Method | Reagents/Conditions | Outcome | Source Analogs |

|---|---|---|---|

| Tartaric Acid Resolution | L-(+)-Tartaric acid, isopropanol | Enantiopure (R)- or (S)-forms | , |

Note : Mexiletine (a 2,6-dimethyl analog) is resolved using tartaric acid, suggesting applicability here .

Key Research Gaps

-

Isomer-Specific Data : Most studies focus on 2,6-dimethyl analogs (e.g., mexiletine). Direct experimental data for the 3,4-dimethyl isomer is sparse.

-

Catalytic Systems : Optimal catalysts for EAS or asymmetric synthesis remain unexplored.

-

Pharmacological Profiling : Limited data on biological activity of derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine

- Activity: Limited data; methoxy groups may confer serotonin-like activity.

- Toxicity: Not thoroughly investigated; precautionary first aid measures (e.g., 15-minute skin washing) are recommended .

Benzydamine HCl

- Activity: Anti-inflammatory and analgesic effects via local TRPV1 receptor modulation.

- Toxicity: Low systemic absorption minimizes acute risks but may cause mucosal irritation.

2-(3,4-Dimethylphenoxy)-1-propanamine HCl (Inferred)

- Activity: Hypothesized to interact with adrenergic or serotonergic receptors due to structural similarity to phenethylamines.

- Toxicity: Likely lower acute toxicity than dopamine due to reduced redox activity (absence of catechol group).

Biological Activity

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, a compound with the CAS number 1050508-86-5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride is characterized by a propanamine backbone substituted with a 3,4-dimethylphenoxy group. Its molecular formula is , indicating that it is a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those related to catecholamines, which may influence cardiovascular functions and central nervous system activities.

Pharmacological Effects

Research indicates that 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride exhibits several pharmacological effects:

- Anti-arrhythmic Activity : Similar to its analog mexiletine, it may possess anti-arrhythmic properties by stabilizing cardiac membranes.

- Cardioprotective Effects : In vitro studies have shown that the compound can reduce cell death in cardiac cell lines under hypoxic conditions, suggesting potential cardioprotective effects .

Case Studies and Experimental Data

- Cell Viability Assays : In studies using H9c2 cardiac cells, treatment with varying concentrations (0.5 to 20 µM) of the compound demonstrated a significant reduction in cell death under simulated ischemic conditions. The maximal protective effect observed was a reduction in cell death by approximately 55% .

- Comparative Analysis : When compared to mexiletine and other related compounds, 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride exhibited comparable cardioprotective effects but with potentially fewer side effects due to its unique substitution pattern .

Data Table: Biological Activity Overview

| Activity | Effect | Concentration (µM) | Outcome |

|---|---|---|---|

| Cell Viability (H9c2 Cells) | Cardioprotection | 0.5 - 20 | Up to 55% reduction in cell death |

| Anti-arrhythmic Activity | Stabilization of cardiac membranes | Varies | Comparable to mexiletine |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3,4-dimethylphenol with a propaneamine derivative under controlled conditions. Key optimization steps include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and yield .

Post-reaction, acidification with HCl precipitates the hydrochloride salt. Purification via recrystallization (ethanol/water mixtures) ensures high purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.

- Waste Management : Segregate acidic waste (e.g., excess HCl) and organic solvents for neutralization and disposal by licensed hazardous waste handlers .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ at m/z 242.1) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Systematically test activity across concentration gradients (e.g., 1 nM–100 µM) to identify non-linear effects .

- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled analogs) to clarify affinity for adrenergic or serotonergic receptors.

- Theoretical Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, cross-referencing with experimental IC values .

Q. How can in silico modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Quantum Mechanical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate reaction pathways and transition states .

- Solvent Effect Modeling : Apply COSMO-RS to predict solubility and stability in ionic liquids or deep eutectic solvents.

- Kinetic Analysis : Integrate computational results with experimental rate constants (e.g., Arrhenius plots) to validate predictions .

Q. What advanced analytical techniques detect trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) to identify impurities at ppm levels (e.g., unreacted phenoxy precursors) .

- Headspace Gas Chromatography (HS-GC) : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and FID detection.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.